N-(3-Aminobenzoyloxy)succinimide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Aminobenzoyloxy)succinimide can be synthesized through a reaction between 3-aminobenzoic acid and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions . The reaction proceeds as follows:
- Dissolve 3-aminobenzoic acid and succinimide in an organic solvent.
- Add dicyclohexylcarbodiimide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminobenzoyloxy)succinimide undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can yield amine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various N-substituted derivatives.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Amine derivatives with different functional groups.
Scientific Research Applications
N-(3-Aminobenzoyloxy)succinimide is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Aminobenzoyloxy)succinimide involves its ability to form stable conjugates with proteins and other biomolecules. The amino group reacts with carboxyl or hydroxyl groups in target molecules, forming amide or ester bonds. This property makes it a valuable tool in bioconjugation and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminobenzoyloxy)succinimide
- N-(2-Aminobenzoyloxy)succinimide
- N-(3-Nitrobenzoyloxy)succinimide
Uniqueness
N-(3-Aminobenzoyloxy)succinimide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to its isomers. The meta-position of the amino group allows for selective reactions and conjugation with biomolecules, making it particularly useful in bioconjugation and pharmaceutical applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEJVFYFQFFGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157585 | |
Record name | N-(3-Aminobenzoyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132445-63-7 | |
Record name | N-(3-Aminobenzoyloxy)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Aminobenzoyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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